4-(4-Chlorophenoxy)butanoyl chloride
Description
4-(4-Chlorophenoxy)butanoyl chloride is an organochlorine compound characterized by a butanoyl chloride backbone linked to a 4-chlorophenoxy group. Its molecular formula is C₁₀H₁₀Cl₂O₂, with a molecular weight of 232.95 g/mol. The structure comprises a four-carbon chain terminating in a reactive acyl chloride group (COCl) and a phenoxy group (O-C₆H₄-Cl) at the para position. This compound is primarily used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and polymers, leveraging its electrophilic acyl chloride moiety for nucleophilic substitution or condensation reactions.
Properties
IUPAC Name |
4-(4-chlorophenoxy)butanoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVJMCGSYYETGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCC(=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Chlorophenoxy)butanoyl chloride can be synthesized through the reaction of 4-chlorophenol with butyryl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenoxy)butanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: Reacts with water to form 4-(4-chlorophenoxy)butanoic acid and hydrochloric acid.
Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Typically performed in anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: Conducted in aqueous conditions, often with a base to neutralize the hydrochloric acid formed.
Reduction: Requires anhydrous conditions and a strong reducing agent.
Major Products Formed
Amides and Esters: Formed from nucleophilic substitution reactions.
4-(4-Chlorophenoxy)butanoic Acid: Formed from hydrolysis.
4-(4-Chlorophenoxy)butanol: Formed from reduction.
Scientific Research Applications
4-(4-Chlorophenoxy)butanoyl chloride is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the modification of biomolecules for studying biological processes.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenoxy)butanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, which can modify the structure and function of target molecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(4-chlorophenoxy)butanoyl chloride with its closest structural analogs, focusing on molecular properties, reactivity, and applications.
Key Structural Analogs
4-(4-Bromophenyl)butanoyl Chloride (CAS 6628-03-1)
This compound shares the butanoyl chloride backbone but differs in two critical aspects:
- Substituent linkage: A phenyl group (direct C–C bond) instead of a phenoxy group (C–O–C bond).
- Halogen : Bromine replaces chlorine on the aromatic ring.
Comparative Data Table
| Property | This compound | 4-(4-Bromophenyl)butanoyl Chloride |
|---|---|---|
| Molecular Formula | C₁₀H₁₀Cl₂O₂ | C₁₀H₁₀BrClO |
| Molecular Weight | 232.95 g/mol | 261.54 g/mol |
| Backbone | Phenoxy-linked | Phenyl-linked |
| Halogen | Cl (aromatic) | Br (aromatic) |
| Polarity | Higher (due to ether oxygen) | Lower (no oxygen in linkage) |
| Reactivity | Enhanced electrophilicity (COCl + O) | Moderate electrophilicity |
| Typical Applications | Polymer crosslinkers, drug intermediates | Flame retardants, arylations |
Key Findings:
Molecular Weight and Halogen Impact: The bromine atom in 4-(4-bromophenyl)butanoyl chloride increases its molecular weight by ~28.6 g/mol compared to the chlorine analog. This difference influences physical properties such as boiling point (higher for bromine due to greater atomic mass and London dispersion forces).
Polarity and Solubility: The phenoxy group in this compound introduces an additional oxygen atom, enhancing polarity and solubility in polar solvents (e.g., acetone, DMF) compared to the phenyl-linked bromine analog, which favors nonpolar media.
Reactivity: The phenoxy-linked compound exhibits higher electrophilicity due to the electron-withdrawing effect of both the acyl chloride and ether oxygen, making it more reactive in esterification or amidation reactions. In contrast, the phenyl-linked bromine analog shows slower reaction kinetics in such processes.
Other Potential Analogs (Theoretical Comparison)
- 4-(4-Methylphenoxy)butanoyl Chloride: A methyl group instead of chlorine would lower polarity and shift applications toward hydrophobic polymer modifications.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | By-Products |
|---|---|---|---|---|---|
| SOCl₂ | DCM | 40–50 | 6 | 85–90 | Trace sulfonates |
| (COCl)₂ | THF | 25 | 12 | 78–82 | Dimers (<5%) |
What spectroscopic and computational methods are effective for characterizing this compound?
Basic:
- ¹H/¹³C NMR : Key signals include:
- IR Spectroscopy : Strong C=O stretch at ~1800 cm⁻¹ and C-Cl at ~750 cm⁻¹ .
Advanced:
- X-ray Crystallography : Resolves bond lengths (C-Cl: ~1.72 Å) and dihedral angles between the phenoxy and acyl chloride groups .
- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to predict vibrational frequencies and electrostatic potential maps .
How does the reactivity of this compound compare to other acyl chlorides in nucleophilic substitutions?
Basic:
The compound undergoes standard acyl chloride reactions:
- Amidation : Reacts with amines (e.g., benzylamine) in dry THF to form amides at 0–25°C.
- Esterification : Alcohols (e.g., methanol) yield esters under base catalysis (e.g., pyridine) .
Advanced:
- Steric Effects : The bulky 4-chlorophenoxy group slows reactivity with hindered nucleophiles (e.g., tert-butylamine) compared to acetyl chloride.
- Electronic Effects : The electron-withdrawing Cl enhances electrophilicity, accelerating reactions with weak nucleophiles (e.g., anilines) .
What safety protocols are critical when handling this compound?
Basic:
- PPE : Wear nitrile gloves, goggles, and a lab coat. Use in a fume hood due to lachrymatory and corrosive vapors .
- Storage : Keep in sealed, dry containers under nitrogen at 2–8°C to prevent hydrolysis.
Advanced:
- Decomposition Products : Hydrolysis produces 4-(4-chlorophenoxy)butanoic acid and HCl. Neutralize spills with sodium bicarbonate .
- Thermal Stability : Decomposes above 120°C, releasing toxic gases (CO, Cl₂). Avoid contact with strong oxidizers .
How can impurities in this compound be identified and quantified?
Basic:
- HPLC : Use a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm. Major impurities include unreacted acid (<2%) and dimeric esters .
Advanced:
- LC-MS/MS : Detects trace sulfonate esters (m/z 320–350) and quantifies them via external calibration .
- NMR Spiking : Add authentic samples of suspected impurities (e.g., dimer) to confirm retention times.
What computational tools are used to model the interactions of this compound in drug design?
Advanced:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
